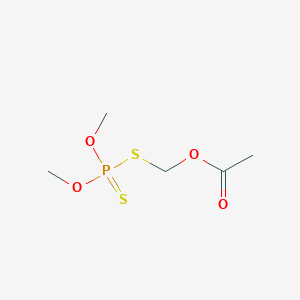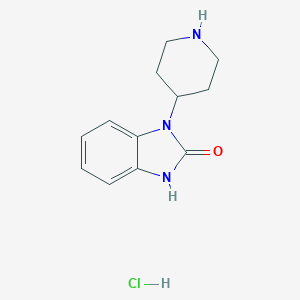
2-(Difluoromethoxy)-1,1,1-trifluoroethane
Overview
Description
Synthesis Analysis
The synthesis of difluoromethoxy compounds has been a subject of research. For instance, difluoromethoxylated ketones have been used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles . Another study mentions the use of difluorocarbene precursors in the synthesis of F2HCO-compounds .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider entries for “2-(Difluoromethoxy)aniline” and “2-(Difluoromethoxy)-1,1-difluoroethane” provide some information on their molecular structures .Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy compounds are diverse. A review article discusses the advances made in difluoromethylation processes based on X–CF2H bond formation . Another source mentions the successful difluoromethylation with DFMS of a series of heteroaromatic thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and more. For “2-(Difluoromethoxy)-1,1-difluoroethane”, the density is approximately 1.2±0.1 g/cm3, the boiling point is around 32.8±35.0 °C at 760 mmHg, and the vapor pressure is about 574.2±0.1 mmHg at 25°C .Scientific Research Applications
Difluoromethyl 2,2,2-trifluoroethyl ether: , also known as 2-(Difluoromethoxy)-1,1,1-trifluoroethane or Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro-, is a compound with several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its fluorinated groups. The incorporation of fluorine atoms into organic molecules can significantly alter their biological activity, making them more efficient for targeted applications .
Medical Imaging
The compound’s unique structure allows for its use in medical imaging. Fluorinated compounds are often used in imaging agents due to their stability and the ability to enhance contrast in imaging techniques .
Solvent for Fluorinated Materials
It serves as a useful solvent for dispersing fluorinated materials, which are often difficult to dissolve due to their high stability and low reactivity .
Battery Technology
The compound can be used in secondary battery technology as a separator layer or electrode structure component .
Environmental Regulation
Given its chemical structure, this compound may be subject to environmental regulation and tracking by agencies such as the EPA .
Synthesis of Trifluoromethyl Ethers
It can be used in the synthesis of trifluoromethyl ethers, which are compounds with a wide range of applications including pharmaceuticals and agrochemicals .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as isoflurane, a general anesthetic, are known to bind to gaba, glutamate, and glycine receptors .
Mode of Action
It is known to be a reactive chemical that belongs to the anion radical class . It’s worth noting that isoflurane, a structurally similar compound, reduces pain sensitivity and relaxes muscles. Isoflurane likely binds to GABA, glutamate, and glycine receptors, but has different effects on each receptor .
Biochemical Pathways
It’s known that similar compounds like isoflurane can potentiate glycine receptor activity, which decreases motor function .
Pharmacokinetics
It’s known that similar compounds like isoflurane are administered via inhalation and have rapid induction and recovery times .
Result of Action
Similar compounds like isoflurane are known to be profound respiratory depressants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Difluoromethyl 2,2,2-trifluoroethyl Ether. For example, it’s known that this compound has a high flammability level and photochemical properties . Furthermore, it’s a chemically inert compound with good corrosion resistance to most common chemicals such as acids, bases, and oxidants .
properties
IUPAC Name |
2-(difluoromethoxy)-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c4-2(5)9-1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBKNPRLPFSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073951 | |
| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(Difluoromethoxy)-1,1,1-trifluoroethane | |
CAS RN |
1885-48-9 | |
| Record name | 2,2,2-Trifluoroethyl difluoromethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)-1,1,1-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986WJ01025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





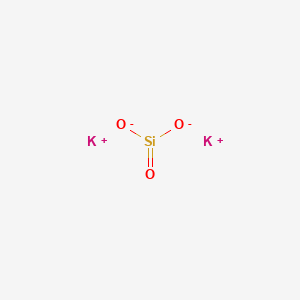
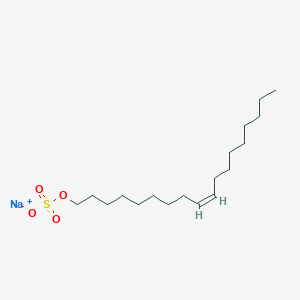
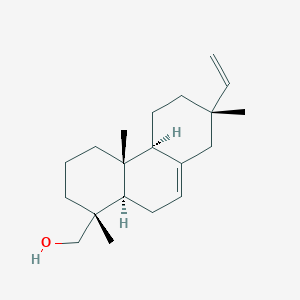
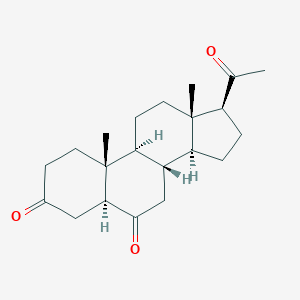
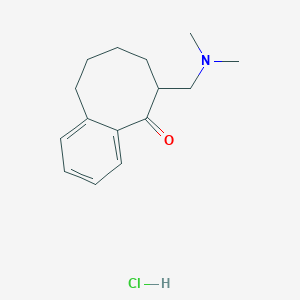
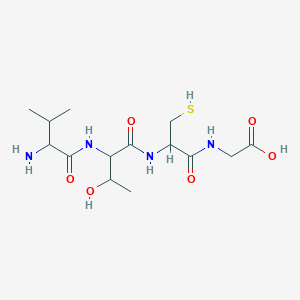
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
